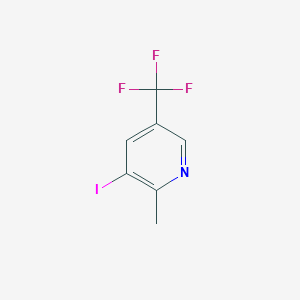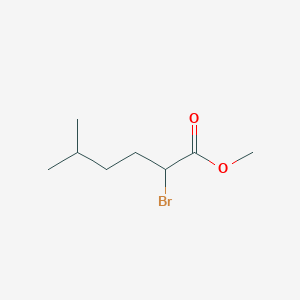
Methyl 2-Bromo-5-methylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-Bromo-5-methylhexanoate is an organic compound with the molecular formula C8H15BrO2. It is a brominated ester, commonly used in organic synthesis and various chemical reactions. The compound is characterized by its clear, colorless to almost colorless liquid form and is known for its reactivity due to the presence of the bromine atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-Bromo-5-methylhexanoate can be synthesized through the bromination of methyl 5-methylhexanoate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-Bromo-5-methylhexanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction: The compound can be reduced to form the corresponding alcohol.
Oxidation: Oxidation reactions can convert the ester group to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and primary amines. Reactions are typically carried out in polar solvents like water or ethanol.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Nucleophilic Substitution: Products include methyl 5-methylhexanoate derivatives with different substituents replacing the bromine atom.
Reduction: The major product is 5-methylhexanol.
Oxidation: The major product is 5-methylhexanoic acid
Aplicaciones Científicas De Investigación
Methyl 2-Bromo-5-methylhexanoate is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is explored for its potential in drug development and as a building block for active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Methyl 2-Bromo-5-methylhexanoate involves its reactivity as a brominated ester. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The ester group can undergo hydrolysis or reduction, leading to the formation of alcohols or acids. These reactions are crucial in various synthetic pathways and industrial processes .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-Bromohexanoate: Similar in structure but lacks the methyl group at the 5-position.
Methyl 2-Bromo-5-methoxybenzoate: Contains a methoxy group instead of a methyl group.
Methyl 2-Bromo-2-methylpropionate: A smaller ester with a different carbon chain structure
Uniqueness
Methyl 2-Bromo-5-methylhexanoate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the bromine atom at the 2-position and the methyl group at the 5-position makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations .
Propiedades
Fórmula molecular |
C8H15BrO2 |
|---|---|
Peso molecular |
223.11 g/mol |
Nombre IUPAC |
methyl 2-bromo-5-methylhexanoate |
InChI |
InChI=1S/C8H15BrO2/c1-6(2)4-5-7(9)8(10)11-3/h6-7H,4-5H2,1-3H3 |
Clave InChI |
OLJYDMPIGIIBIE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC(C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


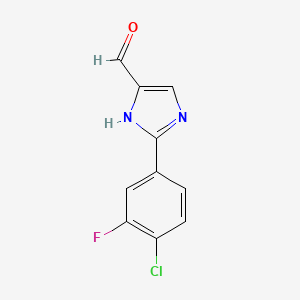

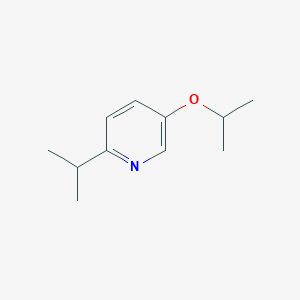
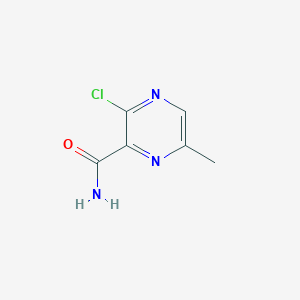
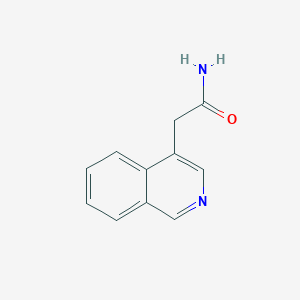
![2-(Benzyloxy)-3-[2-(benzyloxy)-3-[2-(benzyloxy)-3-hydroxypropoxy]propoxy]-1-propanol](/img/structure/B13664394.png)
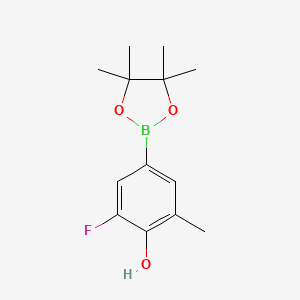
![2-(3-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13664404.png)
![2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13664416.png)
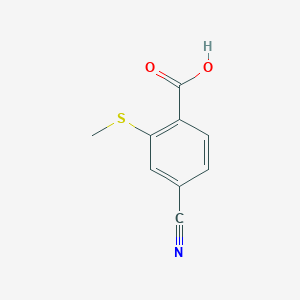
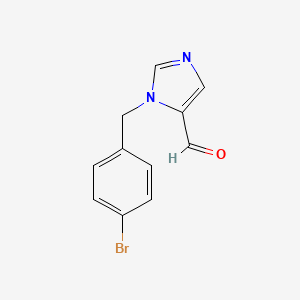
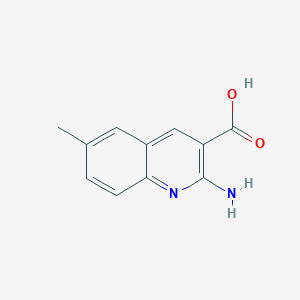
![2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13664436.png)
